molecular formula C16H11ClF4N2O2 B2431785 (2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone CAS No. 2034351-16-9

(2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone

Cat. No.: B2431785
CAS No.: 2034351-16-9
M. Wt: 374.72
InChI Key: IUXKSMDOAUQJMF-UHFFFAOYSA-N
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Description

(2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone is a complex organic compound that features a combination of chloro, fluoro, and trifluoromethyl groups attached to a pyridine and azetidine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyridine and azetidine intermediates separately, followed by their coupling under specific reaction conditions.

    Synthesis of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions involving halogenation, nitration, and reduction steps. For instance, starting from 2-chloropyridine, a trifluoromethyl group can be introduced using a reagent such as trifluoromethyl iodide under catalytic conditions.

    Synthesis of Azetidine Intermediate: The azetidine ring can be constructed via cyclization reactions involving appropriate amine and halide precursors.

    Coupling Reaction: The final step involves coupling the pyridine and azetidine intermediates using a coupling reagent such as a palladium catalyst under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions may result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Materials Science: Its fluorinated groups can enhance the thermal and chemical stability of materials, making it useful in the development of advanced polymers and coatings.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of (2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloro-4-fluorophenyl)(3-((6-methylpyridin-2-yl)oxy)azetidin-1-yl)methanone
  • (2-Chloro-4-fluorophenyl)(3-((6-ethylpyridin-2-yl)oxy)azetidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (2-Chloro-4-fluorophenyl)(3-((6-(trifluoromethyl)pyridin-2-yl)oxy)azetidin-1-yl)methanone stands out due to the presence of the trifluoromethyl group, which can significantly enhance its lipophilicity and metabolic stability. This makes it a more potent and durable candidate for various applications.

Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF4N2O2/c17-12-6-9(18)4-5-11(12)15(24)23-7-10(8-23)25-14-3-1-2-13(22-14)16(19,20)21/h1-6,10H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXKSMDOAUQJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)OC3=CC=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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